molecular formula C7H3BrClN B107219 5-Bromo-2-chlorobenzonitrile CAS No. 57381-44-9

5-Bromo-2-chlorobenzonitrile

Cat. No.: B107219
CAS No.: 57381-44-9
M. Wt: 216.46 g/mol
InChI Key: NKDMQBUJOXQVEA-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzonitrile is an organic compound with the chemical formula C7H3BrClN. It appears as a colorless to light yellow crystal with a pungent odor. This compound is known for its applications in various chemical processes and is often used as a chemical intermediate in the synthesis of pesticides, drugs, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to prepare 5-Bromo-2-chlorobenzonitrile involves the bromination of 2-chlorobenzonitrile. The process typically includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are typically cheap and easily available, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chlorobenzonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzonitrile in organic synthesis involves its participation in nucleophilic substitution or coupling reactions. The presence of bromine and chlorine atoms makes it a suitable candidate for these reactions, allowing it to serve as a building block for the synthesis of various compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzonitrile
  • 2,4-Dichlorobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 3,4-Dichlorobenzonitrile
  • 4-Chlorobenzonitrile
  • 2-Chlorobenzonitrile
  • 3-Chlorobenzonitrile

Uniqueness

5-Bromo-2-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity in nucleophilic substitution reactions. This dual halogenation makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-bromo-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMQBUJOXQVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615573
Record name 5-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-44-9
Record name 5-Bromo-2-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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